molecular formula C10H13NO4Si B14312747 (4-Isocyanatophenyl)(trimethoxy)silane CAS No. 114371-16-3

(4-Isocyanatophenyl)(trimethoxy)silane

Cat. No.: B14312747
CAS No.: 114371-16-3
M. Wt: 239.30 g/mol
InChI Key: ZMCHMRGDLDAKFJ-UHFFFAOYSA-N
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Description

(4-Isocyanatophenyl)(trimethoxy)silane is an organosilicon compound that features both an isocyanate group and a trimethoxysilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isocyanatophenyl)(trimethoxy)silane typically involves the reaction of 4-isocyanatophenol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a catalyst such as a tertiary amine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be carefully controlled to ensure the purity and yield of the product. The use of continuous flow reactors and advanced purification techniques can help in achieving high-quality industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Isocyanatophenyl)(trimethoxy)silane can undergo various types of chemical reactions, including:

    Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Condensation: Acidic or basic catalysts to promote siloxane bond formation.

    Addition Reactions: Amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis and Condensation: Siloxane polymers or networks.

    Addition Reactions: Ureas and carbamates.

Scientific Research Applications

(4-Isocyanatophenyl)(trimethoxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Isocyanatophenyl)(trimethoxy)silane involves the reactivity of its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Isocyanatophenyl)(trimethoxy)silane is unique due to the presence of both an isocyanate group and a trimethoxysilane group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it particularly useful as a coupling agent and in the synthesis of advanced materials .

Properties

CAS No.

114371-16-3

Molecular Formula

C10H13NO4Si

Molecular Weight

239.30 g/mol

IUPAC Name

(4-isocyanatophenyl)-trimethoxysilane

InChI

InChI=1S/C10H13NO4Si/c1-13-16(14-2,15-3)10-6-4-9(5-7-10)11-8-12/h4-7H,1-3H3

InChI Key

ZMCHMRGDLDAKFJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1=CC=C(C=C1)N=C=O)(OC)OC

Origin of Product

United States

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